N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide
Description
This compound is a benzamide derivative featuring a 2H-benzimidazol-2-ylidene moiety fused to a dihydropyrazole ring and substituted with a 2,4-difluorobenzamide group. The benzimidazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for molecular recognition in biological systems . The 2,4-difluorobenzamide substituent may enhance lipophilicity and metabolic stability, common strategies in drug design .
Properties
CAS No. |
825616-47-5 |
|---|---|
Molecular Formula |
C17H11F2N5O |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C17H11F2N5O/c18-9-5-6-10(11(19)7-9)17(25)23-14-8-20-24-15(14)16-21-12-3-1-2-4-13(12)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25) |
InChI Key |
AIFMVWNGYGDHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole-pyrazole derivatives.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as optoelectronic devices and nonlinear optical materials
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations:
- The target compound’s fused benzimidazole-dihydropyrazole core distinguishes it from analogues with isolated rings (e.g., thienylidene in ) or linear linkers (e.g., urea in ). This fused system may enhance rigidity and binding affinity .
- Fluorine substitutions on the benzamide group are common (e.g., 2,4-difluoro in the target vs. 2,6-difluoro in ), influencing electronic properties and bioavailability .
Biological Activity
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a benzimidazole moiety, a pyrazole ring, and difluorobenzamide. The molecular formula is , with a molecular weight of 270.22 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of key signaling pathways involved in inflammation and cell death.
- NLRP3 Inflammasome Inhibition : The compound has been noted for its potential to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β .
- Antioxidant Activity : Some studies indicate that compounds with similar structural features exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in various cell types.
Biological Evaluation
The biological activity has been evaluated through various in vitro assays. The following table summarizes key findings from recent studies:
| Assay Type | Concentration | Effect | Reference |
|---|---|---|---|
| IL-1β Release Inhibition | 10 µM | 19.4% inhibition | |
| Pyroptosis Prevention | 10 µM | 24.9% inhibition | |
| Cytotoxicity Assay | Varies | Low cytotoxicity at tested concentrations |
Case Study 1: NLRP3 Inflammasome Inhibition
In a study examining the effects of various benzimidazole derivatives, this compound demonstrated significant inhibition of NLRP3-dependent pyroptosis at concentrations as low as 10 µM. This suggests a promising avenue for therapeutic development in conditions characterized by excessive inflammation .
Case Study 2: Antioxidant Properties
Another study investigated the antioxidant potential of similar compounds, revealing that those with a benzimidazole core exhibited significant radical scavenging activity. This property may enhance their therapeutic efficacy in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
